REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][c:5]([CH3:6])[n:7][cH:8]1)[CH3:9].[CH3:45][c:46]1[cH:47][cH:48][cH:49][cH:50][cH:51]1.[ClH:44].[c:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][c:21]2[cH:22][cH:23][c:24]([C:25](=[O:26])[NH:27][c:28]3[cH:29][cH:30][cH:31][c:32]4[c:33](=[O:41])[cH:34][c:35]([C:38]([NH2:39])=[O:40])[o:36][c:37]34)[cH:42][cH:43]2)[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[c:10]1([CH2:16][CH2:17][CH2:18][CH2:19][O:20][c:21]2[cH:22][cH:23][c:24]([C:25](=[O:26])[NH:27][c:28]3[cH:29][cH:30][cH:31][c:32]4[c:33](=[O:41])[cH:34][c:35]([C:38]#[N:39])[o:36][c:37]34)[cH:42][cH:43]2)[cH:11][cH:12][cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(C)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc(=O)c2cccc(NC(=O)c3ccc(OCCCCc4ccccc4)cc3)c2o1
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Name
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Type
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product
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Smiles
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N#Cc1cc(=O)c2cccc(NC(=O)c3ccc(OCCCCc4ccccc4)cc3)c2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |